molecular formula C13H20N2O2 B150178 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate CAS No. 25081-93-0

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Katalognummer B150178
CAS-Nummer: 25081-93-0
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: AIHREYCBCYOMLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (DMAPDC) is a synthetic compound used in a variety of scientific research applications. It is primarily used for its ability to form stable complexes with various metals and other compounds, making it an important tool for a variety of research applications. In

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

A study by Rahulan et al. (2014) synthesized a compound closely related to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, which exhibited notable nonlinear optical properties. This compound demonstrated a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential use in optical devices like optical limiters (Rahulan et al., 2014).

Pharmacological Applications

Jensen et al. (2004) explored a series of analogs of a compound structurally similar to this compound. These analogs were tested for their interaction with neuronal nicotinic acetylcholine receptors, providing valuable insights into potential pharmacological applications (Jensen et al., 2004).

Antimicrobial Activity

Chandrakantha et al. (2011) synthesized novel derivatives of Pyrazole, including compounds with structures similar to this compound. These compounds exhibited significant antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Chandrakantha et al., 2011).

Non-Linear Optical (NLO) Material

Singh et al. (2014) conducted a study on a pyrrole-containing chalcone derived from a compound similar to this compound. The findings indicated that the compound could be utilized as a non-linear optical (NLO) material, highlighting its potential in optical technologies (Singh et al., 2014).

Organ Distribution Studies

Research by Shormanov and Pravdyuk (2017, 2018) investigated the distribution of a compound structurally related to this compound in warm-blooded animals. These studies provide insight into the pharmacokinetics and tissue distribution of similar compounds (Shormanov & Pravdyuk, 2017); (Shormanov & Pravdyuk, 2018).

Urotensin-II Receptor Agonist

Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which shares structural similarities with this compound. This compound, identified as a selective drug lead, could be used as a pharmacological research tool (Croston et al., 2002).

Bioconjugation in Medical Research

A study by Totaro et al. (2016) on bioconjugation reactions involving EDC/sNHS and carboxylated peptides provides insights relevant to the chemical class of this compound. Such research is significant for medical research and drug development (Totaro et al., 2016).

Antimicrobial Coatings

Rawlinson et al. (2010) examined the antimicrobial properties of poly(2-(dimethylamino ethyl)methacrylate), a polymer related to this compound. The study highlights the potential of such compounds in antimicrobial coatings for medical devices (Rawlinson et al., 2010).

Safety and Hazards

The compound has been classified with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Desmethyl Rivastigmine, also known as Rivastigmine, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .

Mode of Action

Rivastigmine acts as a ‘pseudo-irreversible’ inhibitor of AChE and BuChE . It binds reversibly with these enzymes, preventing the hydrolysis of acetylcholine, thereby increasing the concentration of acetylcholine at cholinergic synapses . This enhances cholinergic function, which is often deficient in conditions like Alzheimer’s disease .

Biochemical Pathways

Rivastigmine affects the cholinergic pathway by inhibiting the breakdown of acetylcholine, leading to an increase in its concentration . This results in enhanced cholinergic neurotransmission, which can help alleviate the symptoms of diseases characterized by cholinergic deficits, such as Alzheimer’s . Rivastigmine has also been found to upregulate the expression of Hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular endothelial growth factor (VEGF), regulating the HIF-1α/VEGF signaling pathway .

Pharmacokinetics

Rivastigmine exhibits nonlinear pharmacokinetics due to the saturation of its elimination . Its total plasma clearance is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . The drug is metabolized by esterases in the liver and intestine . A nasal liposomal rivastigmine formulation showed rapid onset of action (Tmax = 5 min), higher Cmax, enhanced systemic bioavailability, increased half-life, and reduced clearance rate .

Result of Action

The molecular and cellular effects of Rivastigmine’s action include an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function in patients with Alzheimer’s disease . Additionally, Rivastigmine has been found to promote angiogenesis and improve the survival of skin flaps .

Action Environment

Environmental factors such as renal and hepatic impairment can influence the action of Rivastigmine . For instance, in patients with severe renal impairment, the area under the curve (AUC) of Rivastigmine and its metabolite were found to be 1.4- and 1.5-fold higher, respectively, compared to healthy controls .

Eigenschaften

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHREYCBCYOMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635311
Record name 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25081-93-0
Record name 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 2
Reactant of Route 2
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 3
Reactant of Route 3
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 4
Reactant of Route 4
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 5
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Reactant of Route 6
Reactant of Route 6
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.